Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside
Brand Name: Vulcanchem
CAS No.: 181136-65-2
VCID: VC20913574
InChI: InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10-,15-,16+,17+,18-/m0/s1
SMILES: CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C18H22O7S
Molecular Weight: 382.4 g/mol

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside

CAS No.: 181136-65-2

Cat. No.: VC20913574

Molecular Formula: C18H22O7S

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside - 181136-65-2

Specification

CAS No. 181136-65-2
Molecular Formula C18H22O7S
Molecular Weight 382.4 g/mol
IUPAC Name [(2S,3S,4R,5R,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate
Standard InChI InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10-,15-,16+,17+,18-/m0/s1
Standard InChI Key YPJGKQRQWRZEKO-VVRBALCJSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside is a complex organic compound with the molecular formula C18H22O7S and a molecular weight of approximately 382.42808 g/mol . It is derived from L-rhamnose, a naturally occurring sugar found in many plant-based foods and certain bacteria. The compound's unique structure makes it an interesting candidate for various chemical syntheses and potential applications in drug development.

Synthesis Methods

Phenyl thioglycosides like Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside are typically synthesized through thioglycosylation reactions involving per-O-acetylated sugars reacting with aryl mercaptans or similar reagents under specific conditions . Catalysts such as InBr₃ can facilitate these reactions efficiently at room temperature .

Applications in Glycosylation Reactions

This compound serves as a glycosyl donor in glycosylation reactions due to its reactive anomeric center protected by the phenylthio group . Glycosylation reactions are crucial for synthesizing complex carbohydrates that mimic natural oligosaccharides found on cell surfaces or bacterial capsules.

α-Glycosylation Selectivity

In glycosylation reactions involving thiodonors like Phenyl thioglycosides:

  • Elevated reaction temperatures often enhance stereoselectivity towards forming α-anomers.

  • The choice of thioether can influence selectivity; some thioethers provide better α-selectivity than others .

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